molecular formula C15H9BrFNO B13104533 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one

Cat. No.: B13104533
M. Wt: 318.14 g/mol
InChI Key: DAKIUVDWVRRRCT-UHFFFAOYSA-N
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Description

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one (CAS 1416440-46-4) is a brominated quinolinone derivative of significant interest in pharmaceutical and organic chemistry research. This compound features a quinolin-2(1H)-one scaffold, a structure recognized for its wide range of biological activities . The presence of a bromine atom on the benzene moiety and a 4-fluorophenyl group at the 4-position makes this molecule a versatile and valuable synthetic intermediate. Compounds based on the quinolin-2(1H)-one fragment are intensively studied as potential drugs, and the introduction of halogen atoms like bromine can significantly influence physiological activity and provide a handle for further structural elaboration . The bromine atom on this scaffold allows for deep functionalization via cross-coupling reactions, enabling researchers to synthesize a diverse array of novel substituted quinolin-2(1H)-ones for building compound libraries in early discovery research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H9BrFNO

Molecular Weight

318.14 g/mol

IUPAC Name

6-bromo-4-(4-fluorophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H9BrFNO/c16-10-3-6-14-13(7-10)12(8-15(19)18-14)9-1-4-11(17)5-2-9/h1-8H,(H,18,19)

InChI Key

DAKIUVDWVRRRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Knorr-Type Cyclization Using β-Keto Esters and 4-Bromoaniline

One classical approach to 6-bromoquinolin-2(1H)-one derivatives involves the Knorr synthesis, where a β-keto ester condenses with 4-bromoaniline to form an anilide intermediate, which is then cyclized to yield the quinolin-2-one scaffold.

  • Procedure Highlights :

    • Condensation of 4-bromoaniline with β-keto esters under controlled conditions to selectively form the anilide.
    • Cyclization under acidic or thermal conditions to close the quinoline ring.
    • Optimization of reaction conditions (temperature, solvent, time) is critical to avoid side products such as crotonates.
    • The presence of electron-withdrawing groups affects cyclization efficiency and regioselectivity.
  • Yield and Purity :

    • Overall yields for related 6-bromoquinolin-2(1H)-one derivatives can reach approximately 48% over two to three steps.
    • Monitoring by ^1H NMR allows optimization of intermediate formation and cyclization steps.
  • Reference Example :

    • Synthesis of 6-bromo-2-chloro-4-methylquinoline from 4-bromoaniline via this method was reported with detailed NMR monitoring and optimization of steric effects during cyclization.

Multi-Step Synthesis via Meldrum’s Acid and Triethyl Orthoformate

A more elaborate synthetic route involves the reaction of 4-bromoaniline with Meldrum’s acid and triethyl orthoformate to form a key intermediate, followed by cyclization and subsequent halogenation steps.

  • Key Steps :

    • Formation of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate by refluxing 4-bromoaniline with Meldrum’s acid and triethyl orthoformate.
    • Cyclization in diphenyl ether (Ph2O) at elevated temperatures (~190–250 °C) to form 6-bromoquinolin-4-ol.
    • Chlorination of the 4-hydroxy group using POCl3 to yield 6-bromo-4-chloroquinoline.
    • Halide exchange (chloride to iodide or other substituents) via nucleophilic substitution in acetonitrile under reflux.
  • Optimization Notes :

    • Avoiding solvent in the initial step can improve yield by preventing dilution and side reactions.
    • Temperature control during cyclization reduces impurities.
    • This method allows for the synthesis of 6-bromo-4-iodoquinoline, a close analogue, which can be further functionalized to introduce the 4-(4-fluorophenyl) group.
  • Yields :

    • The cyclization and substitution steps typically afford yields ranging from 35% to over 80% depending on the step.
    • Overall multi-step yields are moderate but can be optimized by controlling reaction parameters.
  • Literature Support :

    • Detailed synthetic routes and optimization were reported by Wang et al., including ^1H NMR characterization and reaction condition refinements.

Palladium-Catalyzed Coupling for 4-(4-Fluorophenyl) Substitution

To introduce the 4-(4-fluorophenyl) substituent specifically, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination are employed on halogenated quinolin-2-one intermediates.

  • Typical Conditions :

    • Use of Pd(OAc)2 as catalyst with appropriate ligands (e.g., XPhos).
    • Reactions carried out under nitrogen atmosphere in solvents like acetonitrile.
    • Bases such as K2CO3 facilitate coupling.
    • Reaction temperatures around 110 °C for 24 hours.
    • Molecular sieves (4Å MS) used to maintain anhydrous conditions.
  • Outcome :

    • Efficient formation of 3- or 4-substituted quinolin-2-ones bearing aryl groups including 4-fluorophenyl.
    • Purification by silica gel chromatography yields white solids with moderate to good yields (~40–50%).
  • Example :

    • Synthesis of 3-(4-(trifluoromethyl)phenyl)quinolin-2(1H)-one analogues under similar conditions suggests applicability to 4-(4-fluorophenyl) derivatives.

Alternative Cyclization Routes Using Different Precursors

Other synthetic routes start from ethyl propiolate, diethyl malonate derivatives, or ethyl 3,3-diethoxypropanoate combined with 4-bromoaniline, followed by cyclization in diphenyl ether at high temperatures (230–280 °C).

  • These methods provide alternative pathways to the quinoline core with bromine substitution at position 6.
  • Reaction conditions require careful temperature control to avoid decomposition.
  • These approaches are less commonly applied for the exact 4-(4-fluorophenyl) substitution but provide valuable synthetic flexibility.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Reaction Type Yield Range (%) Notes
Knorr-type condensation & cyclization 4-Bromoaniline + β-keto esters, acid/heat cyclization Condensation + Cyclization ~48 (overall) Regioselective; NMR monitoring optimizes intermediate formation
Meldrum’s acid + triethyl orthoformate 4-Bromoaniline, Meldrum’s acid, triethyl orthoformate, Ph2O cyclization, POCl3 chlorination Multi-step cyclization & substitution 35–80 per step Optimized temperature and solvent-free conditions improve yield and purity
Pd-catalyzed coupling Pd(OAc)2, XPhos, K2CO3, 4-(4-fluorophenyl)boronic acid or equivalent Cross-coupling 40–50 Enables introduction of 4-(4-fluorophenyl) substituent; requires inert atmosphere
Alternative cyclization routes Ethyl propiolate or diethyl malonate derivatives + 4-bromoaniline, high-temp cyclization Cyclization Variable High temperature cyclization; less direct for 4-(4-fluorophenyl) substitution

Research Findings and Optimization Notes

  • The steric and electronic effects of substituents on the aniline and keto ester precursors significantly influence cyclization efficiency and regioselectivity.
  • Solvent choice and reaction atmosphere (nitrogen) are critical in Pd-catalyzed couplings to prevent catalyst deactivation and side reactions.
  • The temperature control during cyclization in diphenyl ether or similar high-boiling solvents is essential to minimize by-products and improve yield.
  • Removal of by-products such as acetone under vacuum during intermediate formation enhances purity and subsequent cyclization efficiency.
  • The synthetic routes are adaptable for further derivatization, allowing the preparation of a variety of quinoline-based compounds bearing different substituents at positions 4 and 6.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of 6-substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of biaryl or diarylquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
One of the notable applications of 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is its potential as an antiviral agent. Research has indicated that derivatives of this compound can function as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Specifically, compounds synthesized from this quinoline derivative have shown promising results in inhibiting the enzymatic activity necessary for HIV replication, with structural analyses supporting their efficacy .

Anticancer Properties:
The compound has also been investigated for its anticancer properties. Studies have suggested that it may inhibit specific enzymes involved in cell proliferation, thereby offering potential therapeutic benefits against various types of cancer. The mechanism involves binding to molecular targets that modulate cellular pathways related to cancer growth.

Biological Research

Biological Activity Studies:
Beyond antiviral and anticancer applications, 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is being explored for other biological activities, including antimicrobial effects. The compound serves as a building block for synthesizing more complex organic molecules that exhibit various biological activities, making it a valuable tool in drug discovery and development.

Chemical Synthesis and Material Science

Building Block in Organic Synthesis:
In organic chemistry, this compound is utilized as a precursor for synthesizing more complex structures. Its unique chemical properties allow it to undergo various reactions, such as oxidation and substitution, making it versatile for creating new compounds with desired functionalities.

Industrial Applications:
The compound's potential extends to industrial applications where it can be used in the development of new materials with specific properties. For instance, its derivatives may find use in creating advanced polymers or dyes that exhibit unique characteristics suitable for various applications.

Case Studies and Research Findings

StudyFocusFindings
HIV-1 Integrase Inhibition Study Antiviral ActivityDerivatives showed significant inhibition of HIV-1 integrase activity; compound 2 exhibited higher potency than ester variants .
Anticancer Mechanism Analysis Anticancer PropertiesThe compound demonstrated potential to inhibit enzymes related to cell proliferation; binding studies confirmed interaction with target enzymes.
Organic Synthesis Application Chemical ReactionsSuccessfully utilized as a precursor in multi-step synthesis; demonstrated high reactivity in oxidation and substitution reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function or stability.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of quinolin-2(1H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1. Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Compound Name Substituents Key Properties/Activities References
6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one Br (C6), 4-F-phenyl (C4) High lipophilicity; potential SDH inhibitor
6-Chloro-4-hydroxyquinolin-2(1H)-one Cl (C6), OH (C4) Moderate antimicrobial activity; hydrophilic
6-Fluoro-4-hydroxyquinolin-2(1H)-one F (C6), OH (C4) Enhanced solubility; antifungal activity
3-Tosylquinolin-2(1H)-one Tosyl (C3) Electron-withdrawing group; modulates reactivity
3-((4-Fluorophenyl)sulfonyl)quinolin-2(1H)-one 4-F-phenylsulfonyl (C3) Improved binding to kinase targets
3-Acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one Acetyl (C3), F (C6), 4-F-phenyl (C4) Dual functionality; tunable pharmacokinetics
4-Hydroxymethylfuroquinolin-2(1H)-one (HOFQ) Fused furan, hydroxymethyl (C4) Antiproliferative activity under UVA light

Key Observations :

  • Aromatic vs. Hydrophilic Groups : The 4-fluorophenyl group in the target compound enables π-π stacking interactions in biological targets, unlike hydroxylated analogs (2b, 2c), which rely on hydrogen bonding .
  • Positional Isomerism : Substituents at C3 (e.g., sulfonyl groups in 4ab, 4ae) alter electronic properties and target selectivity compared to C4/C6 modifications .

Biological Activity

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom at the 6th position and a fluorophenyl group at the 4th position, contributing to its unique chemical properties and biological efficacy.

  • Molecular Formula : C15H9BrFNO
  • Molecular Weight : 318.14 g/mol
  • CAS Number : 1416440-46-4

Anticancer Properties

Research has indicated that 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one exhibits significant anticancer activity. In a study focusing on various quinoline derivatives, this compound demonstrated potent antiproliferative effects against colorectal cancer cell lines, specifically DLD-1 and HCT-116, with growth inhibition percentages ranging from 71.94% to 95.36% at a concentration of 10 µM . The mechanism of action appears to involve dual inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase), which are crucial in cancer cell proliferation and survival .

Antiviral Activity

In addition to its anticancer properties, studies have explored the compound's potential as an antiviral agent. Specifically, derivatives of this quinoline have been investigated for their ability to inhibit HIV-1 integrase, with some compounds showing promising enzymatic and antiviral activities . The structural characteristics of these compounds contribute to their effectiveness in targeting viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one can be attributed to its structural features. The presence of electron-withdrawing groups, such as bromine and fluorine, enhances its binding affinity to biological targets. Studies suggest that modifications at the 4-position of the phenyl ring can significantly influence the compound's activity against various cancer types .

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of various quinoline derivatives, including 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one, revealed that this compound was among those with the highest efficacy against colorectal cancer cell lines. The study utilized a range of concentrations to assess growth inhibition across multiple cancer types, confirming its potential as a lead compound for further development .

CompoundCell LineGrowth Inhibition (%)
6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-oneDLD-171.94 - 95.36
Other Quinoline DerivativesHCT-116Varies
Other Quinoline DerivativesMCF-7Varies

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one with target proteins involved in cancer progression. These studies indicate that the compound effectively occupies critical binding sites on EGFR and FAK, leading to inhibition of their respective pathways .

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